2-(2-Chloroacetamido)-3-methylbenzoic acid

Description

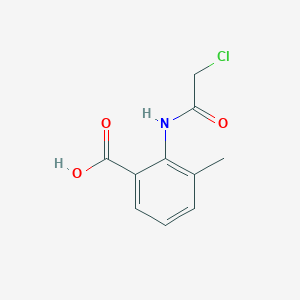

2-(2-Chloroacetamido)-3-methylbenzoic acid (C${10}$H${10}$ClNO$3$) is a benzoic acid derivative featuring a chloroacetamido (-NHCOCH$2$Cl) group at the 2-position and a methyl (-CH$_3$) substituent at the 3-position of the aromatic ring (Fig. 1). This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6-3-2-4-7(10(14)15)9(6)12-8(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTBQDIFXCKZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

3-methylbenzoic acid+chloroacetyl chloride→2-(2-Chloroacetamido)-3-methylbenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Reduction: Formation of reduced products such as alcohols or amines.

Hydrolysis: Formation of 3-methylbenzoic acid and chloroacetamide.

Scientific Research Applications

2-(2-Chloroacetamido)-3-methylbenzoic acid has several applications in scientific research:

Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects : The methyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., trifluoromethyl in ), which increase acidity and polarity.

- Melting Points: Phenoxyacetic acid derivatives exhibit wide melting point ranges (137–193°C), likely due to intermolecular hydrogen bonding and crystal packing variations .

Stability and Reactivity

- HOMO-LUMO Gaps: For 4-(2-(2-chloroacetamido)phenoxy)acetamido-3-nitrobenzoic acid (P1), a HOMO-LUMO gap of -7.58 eV suggests moderate stability, comparable to nitro-substituted analogs . The target compound’s gap is unreported but expected to be higher due to the absence of strong electron-withdrawing groups.

- Hydrogen Bonding : Ethoxy-oxo derivatives form extensive hydrogen-bonded networks, enhancing crystalline stability .

Table 2: Bioactivity of Chloroacetamido Derivatives

Key Observations :

- The target compound’s bioactivity remains uncharacterized in the literature reviewed.

Biological Activity

2-(2-Chloroacetamido)-3-methylbenzoic acid, also known as a derivative of benzoic acid, has gained attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a chloroacetamido group, which may enhance its interaction with biological targets, making it a subject of interest in pharmacological studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN1O3

- Molecular Weight : 229.64 g/mol

- Appearance : White to off-white crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The chloroacetamido group may facilitate binding to specific enzymes, inhibiting their activity. This inhibition can lead to downstream effects on metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inflammatory mediators.

- Antimicrobial Activity : There is evidence indicating that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

Anti-inflammatory Activity

Research investigating the anti-inflammatory effects reported that treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions.

Case Studies

-

Case Study on Synthesis and Biological Evaluation :

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds showed enhanced anti-inflammatory properties compared to the parent compound, indicating that structural modifications can significantly influence biological activity. -

Clinical Relevance :

In a clinical setting, derivatives of this compound have been explored for their potential use in treating inflammatory diseases such as rheumatoid arthritis. Clinical trials are ongoing to assess efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.